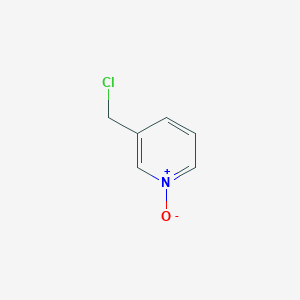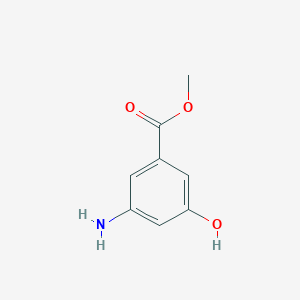
3-ChloroMethyl-pyridine 1-oxide
概要
説明
“3-ChloroMethyl-pyridine 1-oxide” (also known as 3-(chloromethyl)pyridin-1-ium-1-olate) is a chemical compound with the CAS Number: 82401-08-9 . It has a molecular weight of 143.57 .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, 3-chloromethylpyridinium chloride reacts with sodium hydrogencarbonate in water at 0 degrees Celsius. In the second stage, the reaction occurs with peracetic acid and acetic acid in chloroform for 18 hours .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6ClNO .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple stages . The reaction conditions involve the use of 3-chloromethylpyridinium chloride with sodium hydrogencarbonate in water at 0 degrees Celsius, followed by a reaction with peracetic acid and acetic acid in chloroform for 18 hours .
科学的研究の応用
Synthesis of Gastric Acid-Related Disease Medication
3-ChloroMethyl-pyridine 1-oxide serves as an intermediate in the synthesis of Dexlansoprazole, a medication used to treat gastroesophageal reflux disease (GERD) and other gastric acid-related conditions. Modifications in the synthesis process of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a key intermediate, have led to a more efficient process with reduced waste generation (Gilbile, Bhavani & Vyas, 2017).
Synthesis Optimization
The compound has been used in optimizing synthesis processes, such as the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, demonstrating its versatility in chemical synthesis under mild conditions (Liang, 2007).
Catalysis and Complex Formation
Catalysis in Hydrogenation and Oxidation
This compound is involved in the formation of half-pincer ligands and half-sandwich complexes that are significant in catalysis, particularly in the transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).
Ligand Synthesis for Metal Complexes
The compound is utilized in the synthesis of ligands like propionamide pyridine and pyridine N-oxide ligands. These ligands are crucial in defining the coordination interaction with metal complexes, as seen in the interaction between pyridine N-oxide and Tb(NO3)3 (Binyamin et al., 2007).
Coordination Chemistry with Lanthanide Ions
Trifluoromethyl decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands, synthesized from this compound, show extensive coordination chemistry with lanthanide ions, which is pivotal in understanding metal-ligand interactions (Pailloux et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, 3-(Chloromethyl)pyridine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Protective measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
将来の方向性
Research on pyridine derivatives, including “3-ChloroMethyl-pyridine 1-oxide”, is ongoing. The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This compound has numerous potential applications in various fields of research and industry, such as nuclear fuel reprocessing, analytical chemistry, and medicine.
作用機序
Target of Action
3-ChloroMethyl-pyridine 1-oxide, also known as 3-(chloromethyl)-1-oxidopyridin-1-ium, is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This interaction results in the formation of a new Pd-C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in various chemical syntheses .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various chemical syntheses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of this compound.
生化学分析
Biochemical Properties
3-ChloroMethyl-pyridine 1-oxide plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo nucleophilic substitution at the benzylic position, which is stabilized by resonance . This interaction is crucial for understanding the reactivity and stability of the compound in various biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain enzymes and proteins, leading to changes in cellular responses. For example, it has been observed to impact the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various enzymes, altering their activity and, consequently, gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding how the compound is processed within the body and its potential effects on metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is vital for predicting the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell
特性
IUPAC Name |
3-(chloromethyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJYEZKDLOGBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500083 | |
| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82401-08-9 | |
| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)


![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)
![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)







